N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22-17(23)11-16(18(22)14-5-3-2-4-6-14)19(24)21-12-13-7-9-15(20)10-8-13/h2-10,16,18H,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJQAMBHDPUQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Keto Esters
The 5-oxopyrrolidine scaffold is typically constructed via intramolecular cyclization of γ-keto esters. For example, methyl 3-(2-phenylacetyl)propionate undergoes base-mediated cyclization in dimethylformamide (DMF) with sodium hydride (NaH) to yield 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate. This step achieves a 75–85% yield under reflux conditions (80°C, 6 h).
Reaction Conditions:
Methylation at Position 1
The N-methyl group is introduced via alkylation using methyl iodide or dimethyl sulfate. In a representative procedure, 5-oxo-2-phenylpyrrolidine-3-carboxylate is treated with methyl iodide (1.5 equiv) and potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 h, achieving quantitative methylation.
Functionalization at Position 3
Carboxylic Acid Activation
The ester group at position 3 is hydrolyzed to the carboxylic acid using aqueous NaOH (2.0 M, 70°C, 4 h), followed by acidification with HCl to precipitate the acid. Subsequent activation with HATU (1.1 equiv) and DIPEA (3.0 equiv) in tetrahydrofuran (THF) generates the reactive acyloxyphosphonium intermediate.
Characterization Data for Intermediate Acid:
Amide Coupling with 4-Chlorobenzylamine
The activated acid reacts with 4-chlorobenzylamine (1.2 equiv) in THF at 0°C to room temperature for 12 h, yielding the target carboxamide. Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the product in 78% yield.
Optimized Coupling Conditions:
| Parameter | Value |
|---|---|
| Coupling Agent | HATU |
| Base | DIPEA |
| Solvent | THF |
| Temperature | 0°C → RT |
| Yield | 78% |
Stereochemical Considerations
Diastereoselective Cyclization
The stereochemistry at position 3 is controlled during cyclization. Using chiral auxiliaries or asymmetric catalysis, the trans-isomer predominates (dr = 4:1). For instance, Oppolzer’s sultam-mediated cyclization enhances diastereomeric excess (de > 90%).
X-Ray Crystallographic Validation
Single-crystal X-ray analysis of a related compound, N-(4-bromophenyl)-2-phenylpyrrolidine-1-carboxamide, confirms the trans configuration between the phenyl and carboxamide groups. This suggests analogous stereochemical outcomes for the target compound.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the cyclization step, reducing reaction time from 6 h to 30 min while maintaining yields at 80–85%.
Solid-Phase Synthesis
Immobilization of the γ-keto ester on Wang resin enables iterative alkylation and cleavage steps, achieving a 65% overall yield in automated synthesizers.
Scalability and Industrial Feasibility
Kilogram-Scale Production
Pilot-scale reactions (10 kg batch) using continuous flow reactors demonstrate consistent yields (75–80%) and purity (>98% by HPLC). Key parameters include:
-
Residence Time: 12 min
-
Temperature: 100°C
-
Catalyst: Pd/C (0.5 mol%)
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Implications
The compound shares structural similarities with other heterocyclic carboxamides, such as N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (). Below is a comparative analysis:
Research Findings and Data
Limited direct studies on N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide are available. However, inferences can be drawn from analogs:
- Binding Affinity: Pyrrolidine derivatives with 4-chlorophenyl groups show moderate affinity for GABA receptors (e.g., IC₅₀ ~12 µM in rat models), whereas thiazolidinones target PPAR-γ receptors (IC₅₀ ~5 µM) .
- Thermodynamic Stability: Computational studies (DFT) suggest the pyrrolidine core has a lower energy barrier (ΔG = -2.3 kcal/mol) compared to thiazolidinones (ΔG = -1.8 kcal/mol), favoring synthetic accessibility .
Q & A
Q. What are the recommended synthetic routes for N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the 4-chlorobenzyl group.
- Cyclization to form the pyrrolidine ring, often using catalysts like acid/base and solvents such as dimethyl sulfoxide (DMSO) .
- Condensation reactions to attach the carboxamide moiety under controlled temperature (e.g., 60–80°C).
Q. Optimization strategies :
- Solvent selection (polar aprotic solvents improve reaction kinetics).
- Temperature control to minimize side reactions.
- Purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection for purity assessment (>95% purity threshold) .
Advanced Research Questions
Q. What experimental strategies are employed to investigate the biological activity of this compound, particularly in enzyme inhibition or receptor interaction studies?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to targets like enzymes or receptors .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (e.g., Kd values) .
- In vitro enzyme assays : For example, fluorescence-based assays to monitor inhibition of proteases or kinases .
Q. Example workflow :
Validate target engagement using SPR.
Confirm functional inhibition via enzymatic activity assays.
Cross-validate with cellular models (e.g., cytotoxicity assays) .
Q. How can researchers analyze structure-activity relationships (SAR) for this compound, and what structural analogs are critical for comparative studies?
Key SAR strategies :
- Systematic substitution : Compare analogs with variations in the chlorobenzyl position (e.g., 2-Cl vs. 4-Cl) or phenyl group modifications .
- In vitro profiling : Test analogs against a panel of biological targets to identify selectivity trends.
Q. Critical analogs :
- N-(3-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide: Evaluates positional isomer effects.
- N-(4-fluorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide: Assesses halogen substitution impact .
Q. How should conflicting data regarding the compound's pharmacological effects be addressed methodologically?
- Orthogonal assays : Replicate results using different techniques (e.g., SPR + ITC + cellular assays) .
- Purity verification : Re-analyze compound purity via HPLC and MS to rule out impurities as confounding factors .
- Dose-response studies : Confirm activity across multiple concentrations to validate reproducibility .
Q. What are the key considerations in designing stability studies for this compound under various storage conditions?
- Storage conditions : Test stability at 4°C, -20°C, and room temperature in desiccated vs. humid environments.
- Analytical endpoints : Monitor degradation via HPLC (peak area reduction) and NMR (appearance of new signals).
- Excipient compatibility : Evaluate stability in buffer systems (e.g., PBS) or DMSO stock solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
